molecular formula C21H25N3O3 B5549198 8-[(2,8-dimethylquinolin-3-yl)carbonyl]-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one

8-[(2,8-dimethylquinolin-3-yl)carbonyl]-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one

Cat. No.: B5549198
M. Wt: 367.4 g/mol
InChI Key: KZWALJOSSOYROZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-[(2,8-dimethylquinolin-3-yl)carbonyl]-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one is a useful research compound. Its molecular formula is C21H25N3O3 and its molecular weight is 367.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 367.18959167 g/mol and the complexity rating of the compound is 587. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antihypertensive Activity

Research has been conducted on the synthesis of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, aiming to explore their antihypertensive properties. These compounds, including variations with specific substitutions at the 8 position, were prepared for screening as antihypertensive agents. Notably, compounds with 4-ethyl substitution and those acting as alpha-adrenergic blockers showed promising results in lowering blood pressure without evidence of beta-adrenergic blocking activity (Caroon et al., 1981).

Muscarinic Agonists for Cognitive Enhancement

Another area of research involves the synthesis and structure-activity studies of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists. These compounds were assessed for their binding affinities to M1 and M2 receptors and demonstrated potential in ameliorating cognitive impairments in rat models. One compound, in particular, showed high affinities for both M1 and M2 receptors, indicating its partial agonistic activity for M1 muscarinic receptors (Tsukamoto et al., 1995).

Antimicrobial Applications

Compounds based on the 8-hydroxyquinoline scaffold, including derivatives of 8-[(2,8-dimethylquinolin-3-yl)carbonyl]-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one, have been explored for their potential as antimicrobial agents. A study highlighted the synthesis of pyrazole derivatives containing the 2-methylquinoline ring system, demonstrating significant antibacterial activity against various strains, including Gram-positive and Gram-negative bacteria (Raju et al., 2016).

Corrosion Inhibition

Furthermore, derivatives of 8-hydroxyquinoline have been investigated for their corrosion inhibition properties on carbon steel in hydrochloric acid solutions. Electrochemical studies revealed these compounds as mixed-type inhibitors, with adsorption following the Langmuir adsorption isotherm. This research not only contributes to understanding the chemical behavior of these compounds but also opens avenues for developing effective corrosion inhibitors (Faydy et al., 2019).

Properties

IUPAC Name

8-(2,8-dimethylquinoline-3-carbonyl)-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3/c1-4-23-13-21(27-20(23)26)8-10-24(11-9-21)19(25)17-12-16-7-5-6-14(2)18(16)22-15(17)3/h5-7,12H,4,8-11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZWALJOSSOYROZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2(CCN(CC2)C(=O)C3=CC4=CC=CC(=C4N=C3C)C)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.